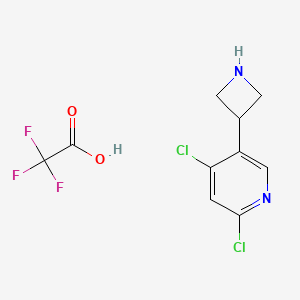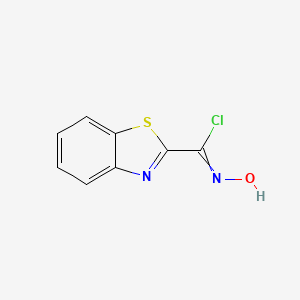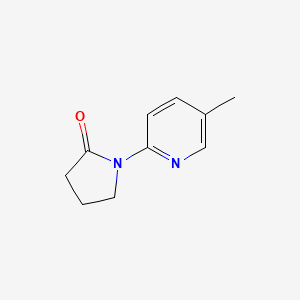
1-(7-Methoxy-1-naphthyl)cyclopentanemethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Methoxy-1-naphthyl)cyclopentanemethanamine is an organic compound with the molecular formula C16H19NO It is a derivative of naphthalene, featuring a methoxy group at the 7th position and a cyclopentanemethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Methoxy-1-naphthyl)cyclopentanemethanamine typically involves several steps. One common method starts with the preparation of 7-methoxy-1-naphthaldehyde, which is then subjected to a series of reactions to introduce the cyclopentanemethanamine group. The key steps include:
Formation of 7-methoxy-1-naphthaldehyde: This can be achieved by methoxylation of 1-naphthaldehyde.
Cyclopentanemethanamine Introduction: The aldehyde group is then converted to the corresponding amine through reductive amination using cyclopentanemethanamine and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
1-(7-Methoxy-1-naphthyl)cyclopentanemethanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The naphthalene ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 7-methoxy-1-naphthaldehyde or 7-methoxy-1-naphthoic acid.
Reduction: Dihydro- or tetrahydro-1-(7-methoxy-1-naphthyl)cyclopentanemethanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(7-Methoxy-1-naphthyl)cyclopentanemethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving receptor binding and enzyme inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(7-Methoxy-1-naphthyl)cyclopentanemethanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The methoxy group and the cyclopentanemethanamine moiety play crucial roles in its interaction with biological targets, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(7-Methoxy-1-naphthyl)cyclobutanemethanamine: Similar structure but with a cyclobutane ring instead of cyclopentane.
1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine: Features a cyclopropane ring.
1-(7-Methoxy-1-naphthyl)ethylamine: Lacks the cycloalkane ring, having an ethylamine group instead.
Uniqueness
1-(7-Methoxy-1-naphthyl)cyclopentanemethanamine is unique due to its specific combination of a methoxy-naphthalene core and a cyclopentanemethanamine group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C17H21NO |
|---|---|
Poids moléculaire |
255.35 g/mol |
Nom IUPAC |
[1-(7-methoxynaphthalen-1-yl)cyclopentyl]methanamine |
InChI |
InChI=1S/C17H21NO/c1-19-14-8-7-13-5-4-6-16(15(13)11-14)17(12-18)9-2-3-10-17/h4-8,11H,2-3,9-10,12,18H2,1H3 |
Clé InChI |
CRMWUOYYNFSTEZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=CC=C2C3(CCCC3)CN)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[13-[4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B13705739.png)




![8-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13705769.png)








